Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic small molecule (C10H9BrN2O2, MW 269.09 g/mol) comprising a pyrrolo[3,2-c]pyridine bicyclic core with a bromine substituent at the 6-position and an ethyl ester at the 2-position. This specific regiochemical arrangement (2-carboxylate, 6-bromo) contrasts with the non-brominated analog (CAS 800401-64-3, MW 190.20 g/mol), the methyl ester analog (CAS 1638764-46-1, MW 255.07 g/mol), and the 3-carboxylate regioisomer (CAS 1956319-09-7, identical MW but distinct connectivity).

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09
CAS No. 1788041-67-7
Cat. No. B3048667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
CAS1788041-67-7
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CN=C(C=C2N1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3
InChIKeyLKJTTZONGOVOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 1788041-67-7): Core Scaffold Identity and Structural Differentiators


Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic small molecule (C10H9BrN2O2, MW 269.09 g/mol) comprising a pyrrolo[3,2-c]pyridine bicyclic core with a bromine substituent at the 6-position and an ethyl ester at the 2-position . This specific regiochemical arrangement (2-carboxylate, 6-bromo) contrasts with the non-brominated analog (CAS 800401-64-3, MW 190.20 g/mol), the methyl ester analog (CAS 1638764-46-1, MW 255.07 g/mol), and the 3-carboxylate regioisomer (CAS 1956319-09-7, identical MW but distinct connectivity) [1]. The compound is commercially available at ≥95% purity from multiple suppliers .

Why Generic Substitution of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Fails: Evidence of Non-Interchangeability with Close Analogs


The pyrrolo[3,2-c]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity: among eighteen pyrrolo[3,2-c]pyridine derivatives tested against FMS kinase, IC50 values spanned from 30 nM to >1 µM, with the most potent analog (1r, IC50 = 30 nM) demonstrating 3.2-fold greater potency than the lead compound KIST101029 (IC50 = 96 nM) [1]. This class-level evidence demonstrates that seemingly minor structural modifications—including ester type (ethyl vs. methyl), halogen position (6- vs. 7-bromo), and carboxylate regiochemistry (2- vs. 3-position)—can produce orders-of-magnitude differences in biological activity. Consequently, the non-brominated analog (CAS 800401-64-3) cannot undergo Pd-catalyzed cross-coupling at C6, the methyl ester analog (CAS 1638764-46-1) exhibits different steric and electronic properties affecting both reactivity and biological target engagement, and the 3-carboxylate regioisomer (CAS 1956319-09-7) aligns with entirely distinct pharmacophore models compared to the 2-carboxylate series validated in glycogen phosphorylase inhibitor patents [2].

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Bromine at C6 Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in the Non-Brominated Analog

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate contains a bromine atom at the C6 position that serves as a competent leaving group for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling direct C6 arylation, alkynylation, or amination. The non-brominated analog, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 800401-64-3), lacks this halogen handle entirely and requires a separate, lower-yielding electrophilic bromination step before any cross-coupling can proceed, adding synthetic steps, cost, and yield losses [1].

Medicinal Chemistry Cross-Coupling Scaffold Diversification C–C Bond Formation

Ethyl Ester vs. Methyl Ester: Differentiated Steric Bulk, Lipophilicity, and Procurement Cost

The ethyl ester of the target compound (MW 269.09 g/mol) provides a measurable steric and lipophilic increment over the methyl ester analog (MW 255.07 g/mol, ΔMW = +14.02 g/mol, corresponding to one additional methylene unit). This ΔlogP contribution of approximately +0.5 units (based on the Hansch π constant for –CH₂–) enhances membrane permeability in cellular assays while moderately retarding esterase-mediated hydrolysis compared to the methyl ester [1]. Critically, the ethyl ester is commercially available at a substantially lower price point ($443.90 per 100 mg, 97% purity) versus the methyl ester ($1,819.00 per 100 mg, 98% purity), a 4.1-fold cost differential .

Ester Prodrug Design Lipophilicity Optimization Procurement Economics Hydrolytic Stability

2-Carboxylate vs. 3-Carboxylate Regioisomer: Divergent Pharmacophore Alignment Supported by Patent Evidence

The 2-carboxylate position of the target compound aligns with the pharmacophore required for glycogen phosphorylase (GP) inhibition, as established in US Patent US7405210B2, which specifically claims pyrrolopyridine-2-carboxylic acid amide derivatives as GP inhibitors for diabetes and hyperglycemia indications [1]. In contrast, the 3-carboxylate regioisomer (CAS 1956319-09-7) positions the ester at a distinct vector relative to the pyrrolopyridine core, resulting in a different hydrogen-bonding geometry that is incompatible with the GP active site but may align with alternative targets such as TrkA kinase [2]. Both regioisomers share identical molecular formulas (C10H9BrN2O2, MW 269.09 g/mol) and cannot be distinguished by mass spectrometry alone; NMR or X-ray crystallography is required for regioisomer confirmation, creating a quality control risk if the wrong isomer is inadvertently procured.

Glycogen Phosphorylase Inhibition Regiochemical Specificity Pharmacophore Modeling Kinase Inhibitor Design

Class-Level Biological Differentiation: Pyrrolo[3,2-c]pyridine SAR Sensitivity Validates the Need for Precise Analog Selection

A systematic SAR study of eighteen pyrrolo[3,2-c]pyridine derivatives against FMS kinase revealed a 32-fold potency range (IC50 30 nM to >960 nM), with compound 1r (IC50 = 30 nM) demonstrating 3.2-fold greater potency than lead compound KIST101029 (IC50 = 96 nM) [1]. Furthermore, 1r exhibited selectivity for FMS kinase over a panel of 40 kinases and displayed antiproliferative IC50 values ranging from 0.15 to 1.78 µM across thirteen cancer cell lines (six ovarian, two prostate, five breast) with selectivity toward cancer cells over normal fibroblasts [1]. This class-level evidence demonstrates that even structural modifications within the same pyrrolo[3,2-c]pyridine scaffold (e.g., varying substituents at positions other than C2 and C6) can alter potency by >30-fold, underscoring the critical importance of procuring the specific, correctly functionalized scaffold for SAR expansion.

FMS Kinase Inhibition Structure-Activity Relationship Kinase Selectivity Antiproliferative Activity

Optimal Application Scenarios for Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Based on Evidence of Structural and Procurement Differentiation


Medicinal Chemistry Scaffold Diversification via Pd-Catalyzed C6 Cross-Coupling

The pre-installed C6 bromine atom enables direct Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling without requiring an additional bromination step, making this compound the preferred starting material for generating C6-arylated, -alkynylated, or -aminated pyrrolo[3,2-c]pyridine libraries. In contrast, the non-brominated analog (CAS 800401-64-3) requires a separate bromination step, adding synthetic complexity and reducing overall yield [1].

Glycogen Phosphorylase Inhibitor Lead Generation Using the 2-Carboxylate Pharmacophore

The 2-carboxylate regioisomer is specifically validated in the glycogen phosphorylase inhibitor patent literature (US7405210B2), where 2-carboxylic acid amide derivatives demonstrated therapeutic potential for diabetes and hyperglycemia [2]. Programs targeting GP should procure this specific regioisomer and avoid the 3-carboxylate isomer (CAS 1956319-09-7), which is incompatible with the GP pharmacophore despite identical molecular weight.

Cost-Efficient, Large-Scale Kinase Inhibitor SAR Campaigns Requiring Ester-Protected Scaffolds

At $443.90 per 100 mg, the ethyl ester is 4.1× more economical than the methyl ester analog ($1,819.00 per 100 mg), while providing enhanced lipophilicity (estimated ΔlogP ≈ +0.5) that improves membrane permeability in cellular kinase inhibition assays . This combination of superior physicochemical profile and lower cost makes it the rational choice for SAR libraries exceeding gram-scale synthesis.

FMS Kinase-Targeted Anticancer Agent Development Leveraging Proven Scaffold SAR

The pyrrolo[3,2-c]pyridine scaffold class has demonstrated potent FMS kinase inhibition (IC50 as low as 30 nM) with selectivity over 40 kinases and antiproliferative activity against ovarian, prostate, and breast cancer cell lines (IC50 0.15–1.78 µM) [3]. Procuring the correctly functionalized scaffold (6-bromo, 2-ethyl ester) ensures synthetic access to the most promising SAR vectors identified in this class.

Quote Request

Request a Quote for Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.